
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloro group and a hydroxyethyl group attached to the ethanone backbone.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
- Research on similar pyrrolidine derivatives involves synthesis methods and molecular structure determination. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from reactions involving pyridine derivatives demonstrates the intricate processes used to create complex molecules for further study (Percino et al., 2006).
Quantum Chemical Investigations
- Quantum chemical calculations offer insights into the electronic properties of substituted pyrrolidinones, which is crucial for understanding the behavior of pyrrolidine-based compounds in various environments. These investigations can reveal the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Applications in Electrooptic Film Fabrication
- Pyrrole-pyridine-based compounds have been utilized in the synthesis of dibranched, heterocyclic chromophores for electrooptic film fabrication. The molecular architecture of these compounds influences their self-assembly, microstructure, and nonlinear optical response in thin films, showcasing the material science applications of pyrrolidine derivatives (Facchetti et al., 2006).
Crystallographic Studies
- Crystallography provides valuable data on the arrangement and interactions of molecules in solid form. For example, studies on crystals containing pyrrolidine rings reveal insights into hydrogen bonding and molecular assembly, which are fundamental for designing new materials with specific properties (Domagała et al., 2022).
Synthetic Methodology Development
- The development of synthetic routes for pyrrolidine-containing compounds is crucial for pharmaceutical and agrochemical applications. Research into rearranging chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical transformations possible with pyrrolidine derivatives, leading to useful intermediates for further chemical synthesis (Ghelfi et al., 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDBFKDLMIUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



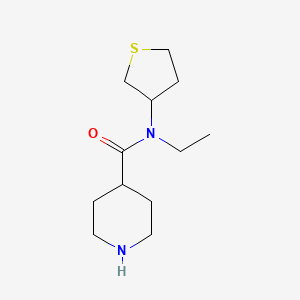
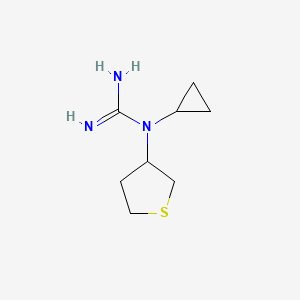
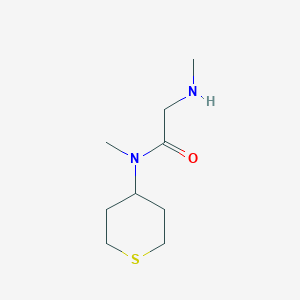

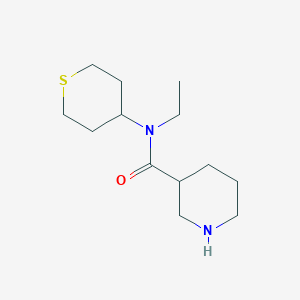
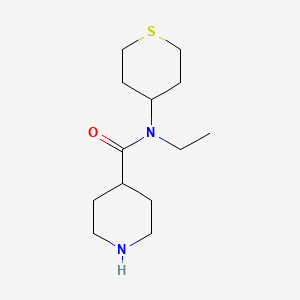
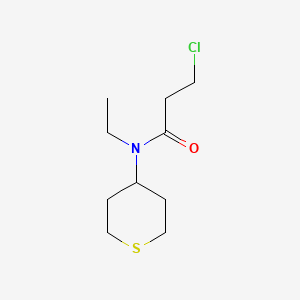
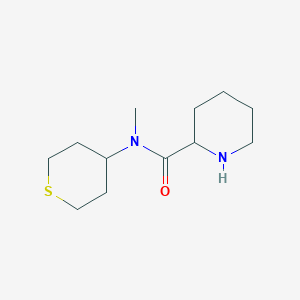
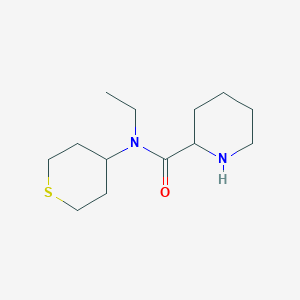
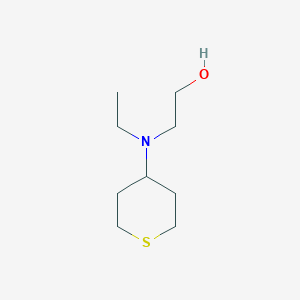

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)
